REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[O:14][CH3:15])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[O:14][CH3:15])[CH3:2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the flask containing the mixture
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Type
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CUSTOM
|
Details
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was evacuated
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Type
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CUSTOM
|
Details
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purged with H2 three time each
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Type
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ADDITION
|
Details
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charged with H2
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Type
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FILTRATION
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Details
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Then the reaction mixture was filtered through a pad of silica
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Type
|
WASH
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Details
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eluted with mixed solvent of EtOAc and Hexane (1:1)
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Type
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CUSTOM
|
Details
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The crude product that obtained by removal of the solvent in vacuo
|
Type
|
CUSTOM
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Details
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was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.20)
|
Reaction Time |
20 h |
Name
|
|
Type
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product
|
Smiles
|
C(C)OC(CCC1=C(C=CC(=C1)F)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |